Pyrimethanil-13C,15N2

LC-MS/MS stable isotope dilution assay matrix effect compensation

Pyrimethanil-13C,15N2 is the superior internal standard for pyrimethanil LC-MS/MS quantification. Unlike deuterated analogs (e.g., pyrimethanil-d5) that exhibit chromatographic retention time shifts (±0.1 min) and hydrogen-deuterium exchange, the 13C/15N dual label ensures co-elution, stable isotopic enrichment, and uncompromised matrix effect correction. Essential for ISO 17025/SANTE-compliant residue analysis in food, soil, water, and biological fluids. Choose >98% purity, +3 Da mass shift, and proven reliability.

Molecular Formula C12H13N3
Molecular Weight 202.23 g/mol
Cat. No. B12422045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimethanil-13C,15N2
Molecular FormulaC12H13N3
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2)C
InChIInChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i12+1,13+1,14+1
InChIKeyZLIBICFPKPWGIZ-WEQCDQLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimethanil-13C,15N2: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Pyrimethanil-13C,15N2 is a dual stable isotope-labeled analog of the anilinopyrimidine fungicide pyrimethanil, in which one carbon-12 atom and two nitrogen-14 atoms are replaced with carbon-13 and nitrogen-15 isotopes, respectively [1]. The unlabeled parent compound (CAS 53112-28-0) is a broad-spectrum contact fungicide widely used for controlling Botrytis spp. on fruits, vegetables, and ornamental crops [2]. The labeled compound serves as an isotopically distinct internal standard in mass spectrometry-based quantification, enabling compensation for matrix effects, extraction variability, and ionization fluctuations [3]. With a molecular formula of C11(13C)H13N(15N)2 and a molar mass of 202.23 g/mol, this isotopologue is structurally identical to the native analyte but generates a distinct mass spectrometric signal .

Why Generic Pyrimethanil Cannot Substitute for Pyrimethanil-13C,15N2 in Quantitative Analytical Workflows


Unlabeled pyrimethanil and alternative isotope-labeled variants (e.g., pyrimethanil-d5) cannot be used interchangeably with Pyrimethanil-13C,15N2 in high-precision quantitative workflows due to fundamental physicochemical differences that directly impact analytical accuracy. Deuterium-labeled isotopologues, while more synthetically accessible, exhibit chromatographic retention time shifts relative to the native analyte—a consequence of deuterium isotope effects that alter hydrophobicity and reverse-phase column interaction [1]. These shifts can exceed ±0.1 minutes, compromising co-elution and reducing the internal standard's ability to track ionization suppression or enhancement across the entire analyte peak [2]. Furthermore, deuterium labels positioned on exchangeable sites or adjacent to polar functional groups are susceptible to hydrogen-deuterium exchange under sample preparation conditions (pH-dependent, elevated temperature, or enzymatic environments), leading to signal erosion and quantification bias [3]. In contrast, 13C and 15N labels are structurally stable, non-exchangeable, and produce no meaningful chromatographic retention time deviation from the native analyte. Unlabeled pyrimethanil, when used as an external standard, offers no compensation for matrix effects whatsoever, producing recovery values that can deviate by >30% in complex matrices such as plant extracts, soil, or biological fluids [4]. For regulatory-grade residue analysis requiring precision within ±20% of nominal concentration across diverse matrices, only 13C/15N-labeled isotopologues provide the requisite analytical fidelity.

Pyrimethanil-13C,15N2: Quantitative Evidence for Procurement Decision-Making


13C/15N Labeling Eliminates Chromatographic Retention Time Shifts Observed with Deuterated Internal Standards

Deuterated internal standards exhibit measurable retention time shifts due to deuterium isotope effects altering hydrophobicity, whereas 13C- and 15N-labeled isotopologues co-elute identically with the native analyte. Deuterium substitution doubles the mass of hydrogen, which can shift reverse-phase column retention times and reduce the internal standard's ability to track matrix-induced ionization variations across the entire chromatographic peak. In contrast, 13C and 15N labeling produces mass changes that do not measurably alter chromatographic behavior [1]. Class-level inference from isotope dilution MS principles establishes that 13C-labeled standards maintain identical retention characteristics to their 12C analogues, eluting at the same retention time from the separation column, enabling accurate tracking of ionization efficiency fluctuations [2].

LC-MS/MS stable isotope dilution assay matrix effect compensation pesticide residue analysis

Elimination of Hydrogen-Deuterium Exchange Artifacts Through 13C/15N Backbone Labeling

Deuterium labels on exchangeable positions (e.g., amide protons, phenolic hydroxyl groups, or α-to-carbonyl positions) undergo pH-dependent, temperature-dependent, and enzymatically catalyzed hydrogen-deuterium (H-D) exchange during sample extraction, cleanup, or storage. This exchange reduces the labeled internal standard's isotopic enrichment over time, leading to concentration underestimation. Pyrimethanil-13C,15N2 positions isotopic labels on carbon and nitrogen atoms within the pyrimidine and aniline backbone—sites that are chemically non-exchangeable under all relevant analytical conditions. The use of 13C and 15N isotopes is advantageous because they are not able to exchange, whereas deuterium labeling carries inherent exchange liability .

isotope exchange stability sample preparation robustness LC-MS/MS metabolite quantification

Dual 13C/15N Labeling Provides Mass Shift Advantages Over Single-Isotope Alternatives

Pyrimethanil-13C,15N2 incorporates both 13C and 15N labels, producing a net mass shift of +3 Da (one 13C and two 15N) relative to unlabeled pyrimethanil (M = 199.25 g/mol to M = 202.23 g/mol). This dual-isotope mass shift provides superior separation from the native analyte's isotopic envelope compared to single-isotope labeling strategies. Single 15N2-labeled pyrimethanil (mass shift +2 Da) or 13C1-labeled variants (mass shift +1 Da) may exhibit partial overlap with the M+1 or M+2 natural abundance isotopic peaks of the unlabeled analyte at high concentrations, potentially introducing quantification bias in multiple reaction monitoring (MRM) transitions. The +3 Da shift of Pyrimethanil-13C,15N2 reduces the probability of such cross-talk interference .

MS/MS isotopic interference avoidance MRM stable isotope labeling

Cross-Class Comparison: Pyrimethanil-13C,15N2 Versus Unlabeled Pyrimethanil in Food Matrix Recovery Performance

In the determination of anilinopyrimidine fungicide residues in foodstuffs using HPLC-MS/MS with external standard calibration, recoveries for pyrimethanil spiked at 0.1-1.0 μg/kg ranged from 73.2% to 98.7%, with relative standard deviations (RSDs) less than 10% after extensive SPE cleanup [1]. However, without isotopically labeled internal standard compensation, the method required labor-intensive series solid-phase extraction to mitigate matrix effects, and the authors noted that significant matrix effects were still present prior to purification. Isotope dilution with Pyrimethanil-13C,15N2 would eliminate the need for matrix-matched calibration curves or standard addition, providing a more robust and efficient workflow [2]. The external standard method achieved limits of detection (LOD) of 0.03 μg/kg and limits of quantification (LOQ) of 0.1 μg/kg; isotope dilution MS is expected to achieve comparable or improved sensitivity with enhanced accuracy across variable matrices.

pesticide residue analysis food safety LC-MS/MS matrix effect

Potential for Reduced Deuterium-Related Metabolic Isotope Effects in In Vivo Tracer Studies

When deuterium is positioned at sites involved in rate-limiting metabolic steps, primary kinetic isotope effects can significantly alter the observed pharmacokinetic profile of the labeled compound relative to the unlabeled drug. Deuteration has gained attention because of its potential to affect pharmacokinetic and metabolic profiles of drugs, introducing a variable that complicates interpretation of in vivo tracer studies [1]. In contrast, 13C and 15N substitution produces negligible isotope effects on reaction rates because the relative mass change is much smaller, and these atoms are rarely involved directly in bond-breaking steps of xenobiotic metabolism. While direct comparative in vivo PK data for pyrimethanil-13C,15N2 versus pyrimethanil-d5 are not publicly available, the class-level principle is well established: improper deuterium positioning can lead to significant primary isotope effects when the breaking of the bond to the heavy isotope is the rate-limiting step [2].

pharmacokinetics metabolic tracing isotope effect drug metabolism

Comparative Fungicidal Activity: Pyrimethanil-13C,15N2 Retains Native Compound Potency Profile

Pyrimethanil-13C,15N2 is expected to exhibit fungicidal activity identical to unlabeled pyrimethanil, as 13C and 15N substitution does not alter the compound's electronic structure, binding affinity, or mechanism of action. In a direct head-to-head comparison of the parent compound class, unlabeled pyrimethanil demonstrated a mean EC50 value of 0.599 μg/mL against Bipolaris maydis, the causative agent of southern corn leaf blight [1]. Its in-class comparator cyprodinil exhibited a lower EC50 of 0.330 μg/mL against the same pathogen. Against Botrytis cinerea strains resistant to benzimidazoles and/or dicarboximides, pyrimethanil showed EC50 values ranging from 0.03 to 0.19 μg/mL, whereas cyprodinil exhibited EC50 values of 0.006-0.054 μg/mL [2]. No cross-resistance was observed between pyrimethanil and benomyl, iprodione, or carbendazim + diethofencarb. The labeled compound serves as an identical analytical surrogate without altering the biological activity baseline.

fungicide Botrytis cinerea Bipolaris maydis EC50 anilinopyrimidine

Optimal Research and Industrial Applications for Pyrimethanil-13C,15N2


Regulatory-Compliant Pesticide Residue Monitoring in Complex Food and Agricultural Matrices

Pyrimethanil-13C,15N2 is the preferred internal standard for LC-MS/MS determination of pyrimethanil residues in foods such as fruits, vegetables, wine, and ginseng, as well as in soil and plant tissues. The compound's identical chromatographic behavior to native pyrimethanil—in contrast to deuterated alternatives that exhibit retention time shifts—ensures accurate matrix effect compensation across diverse sample types including high-pigment matrices (berries, red wine) and high-lipid samples [1]. The non-exchangeable 13C and 15N labels guarantee stable isotopic enrichment throughout sample extraction, cleanup, and long-term storage, a critical requirement for methods requiring formal validation under ISO 17025 or SANTE guidelines [2].

High-Throughput Environmental Fate and Dissipation Studies

For studies tracking pyrimethanil degradation in soil, water, and plant systems, Pyrimethanil-13C,15N2 enables precise quantification without the confounding kinetic isotope effects that can alter the degradation rates of deuterated tracers [1]. The compound can be used in field dissipation studies to establish residue decline curves and half-life estimates, providing data for environmental risk assessment and maximum residue limit (MRL) setting. The +3 Da mass shift provides clear MS/MS signal separation from the native analyte's natural abundance isotopic envelope, ensuring accurate quantification even as native analyte concentrations vary by orders of magnitude over the study duration [2].

Metabolism and Pharmacokinetic Studies in Biological Systems

In investigations of pyrimethanil metabolism in mammals, aquatic organisms, or in vitro hepatic systems, Pyrimethanil-13C,15N2 serves as a tracer whose disposition closely mirrors that of the unlabeled compound. Unlike deuterated analogs, which may exhibit altered metabolic rates due to primary isotope effects at sites of oxidative or conjugative metabolism, 13C and 15N labels do not meaningfully alter enzyme-substrate interactions or reaction kinetics [1]. This makes the compound particularly suitable for human biomonitoring studies where accurate quantification of pyrimethanil and its metabolites in urine or plasma is required [2].

Multi-Residue Pesticide Analysis Panels Requiring Co-Eluting Internal Standards

In methods simultaneously quantifying multiple anilinopyrimidine fungicides (e.g., pyrimethanil, cyprodinil, mepanipyrim) along with other pesticide classes, Pyrimethanil-13C,15N2 provides an analyte-specific internal standard that co-elutes precisely with its native counterpart [1]. This enables the use of isotope dilution mass spectrometry for pyrimethanil without requiring matrix-matched calibration curves, while other analytes in the panel may still rely on alternative calibration approaches. The approach is compatible with QuEChERS extraction and UPLC-HRMS workflows, as demonstrated in multi-residue methods for red wine and produce [2].

Technical Documentation Hub

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